molecular formula C11H9ClN4 B1411479 5-Amino-1-(4-chloro-3-methyl-phenyl)-1H-pyrazole-4-carbonitrile CAS No. 1823265-73-1

5-Amino-1-(4-chloro-3-methyl-phenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1411479
CAS RN: 1823265-73-1
M. Wt: 232.67 g/mol
InChI Key: ZKLDFTZUMQNKEJ-UHFFFAOYSA-N
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Description

“5-Amino-1-(4-chloro-3-methyl-phenyl)-1H-pyrazole-4-carbonitrile” is a chemical compound that has been mentioned in the context of various research studies . It is a component in the synthesis of a series of novel 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones .


Synthesis Analysis

The synthesis of this compound involves treating β-aroylacrylic acid with 5-amino-1,3,4-thiadiazole-2-thiol to afford the thia-Michael adduct . This adduct is then cyclized to form 4,5-dihydropyridazin-3(2H)-ones .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include its reaction with β-aroylacrylic acid to form a thia-Michael adduct . This adduct can then undergo cyclization to form 4,5-dihydropyridazin-3(2H)-ones .


Physical And Chemical Properties Analysis

The compound is described as a brownish yellow powder . It has a melting point of 123–125°C .

Scientific Research Applications

  • Crystal and Molecular Structure Analysis

    • The compound's crystal structure reveals intermolecular interactions that stabilize it. These interactions, including N-H…N and C-H…Cl, result in specific graph-set motifs in its crystalline form (Fathima et al., 2014).
  • Mechanistic Investigation in Organic Synthesis

    • The reaction mechanism of this compound with unsaturated carbonyl compounds has been investigated, providing insights into the compound's reactivity and potential applications in organic synthesis (Liu et al., 2013).
  • Synthesis of Novel Heterocyclic Compounds

    • This compound has been used in the synthesis of new heterocyclic derivatives, which may have potential applications in various fields, including pharmaceuticals (Zhang et al., 2011).
  • Study of Electronic Properties and Spectral Enhancement

  • Anti-Inflammatory Activities

    • Synthesis of new pyrazolo[3,4-d]pyrimidines from this compound and their evaluation for anti-inflammatory activity provides insights into its potential therapeutic applications (El-Dean et al., 2016).
  • Corrosion Inhibition and Surface Properties

    • The compound's derivatives have been studied for their corrosion inhibition properties and surface activities, indicating potential industrial applications (Abdel Hameed et al., 2020).
  • Formation of Pyrazolopyrimidines in Organic Synthesis

    • Its role in the formation of unexpected pyrazolopyrimidine derivatives during synthesis highlights its importance in organic chemistry and potential pharmaceutical applications (Faria et al., 2013).
  • Heterocyclic Dyes Synthesis

    • The compound has been utilized in synthesizing heterocyclic dyes, suggesting its significance in dye and pigment chemistry (Tao et al., 2019).
  • Antimicrobial Agent Synthesis

    • Derivatives of this compound have been synthesized and evaluated as antimicrobial agents, indicating potential applications in drug development and microbiology (Al‐Azmi & Mahmoud, 2020).
  • Synthesis of Fused Heterocyclic Systems

    • Its use in the synthesis of novel fused heterocyclic systems and subsequent evaluation of biocidal properties underlines its potential in medicinal chemistry (Youssef & Omar, 2007).

properties

IUPAC Name

5-amino-1-(4-chloro-3-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-4-9(2-3-10(7)12)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLDFTZUMQNKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-1-(4-chloro-3-methyl-phenyl)-1H-pyrazole-4-carbonitrile

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